
6-(4-methoxyphenyl)-7H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxyphenyl)-9H-purin-2-amine is a chemical compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The presence of a methoxyphenyl group in this compound adds unique chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-9H-purin-2-amine typically involves multiple steps. One common method starts with the alkylation of 4-methoxyaniline with a suitable purine derivative. This reaction often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 6-(4-Methoxyphenyl)-9H-purin-2-amine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 6-(4-Hydroxyphenyl)-9H-purin-2-amine.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-Methoxyphenyl)-9H-purin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine structure makes it a candidate for investigating enzyme-substrate interactions and nucleotide analogs.
Medicine
In medicine, 6-(4-Methoxyphenyl)-9H-purin-2-amine is explored for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and its potential as an anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-9H-purin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The methoxyphenyl group enhances its binding affinity and specificity, making it a potent inhibitor in certain biological systems.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Hydroxyphenyl)-9H-purin-2-amine
- 6-(4-Chlorophenyl)-9H-purin-2-amine
- 6-(4-Methylphenyl)-9H-purin-2-amine
Uniqueness
Compared to its analogs, 6-(4-Methoxyphenyl)-9H-purin-2-amine has a unique methoxy group that imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it more versatile in various applications.
Properties
CAS No. |
918536-94-4 |
|---|---|
Molecular Formula |
C12H11N5O |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-7H-purin-2-amine |
InChI |
InChI=1S/C12H11N5O/c1-18-8-4-2-7(3-5-8)9-10-11(15-6-14-10)17-12(13)16-9/h2-6H,1H3,(H3,13,14,15,16,17) |
InChI Key |
DXRBLUNUXHMGLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NC(=N2)N)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11867638.png)
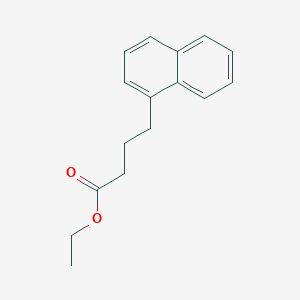
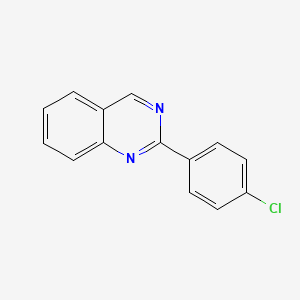
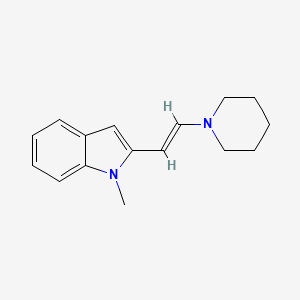

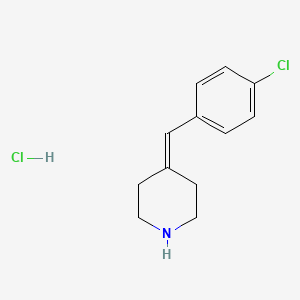
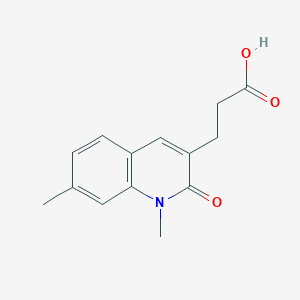


![4-Ethoxy-8-methoxyfuro[2,3-B]quinoline](/img/structure/B11867693.png)
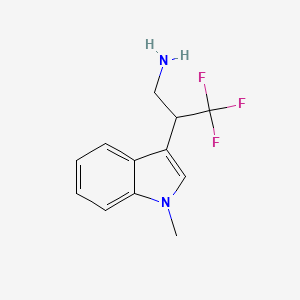

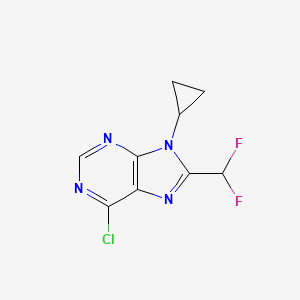
![2-(6-Fluoropyridin-3-YL)-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11867721.png)
